molecular formula C17H18ClNOS B133894 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine CAS No. 24724-55-8

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine

Cat. No.: B133894
CAS No.: 24724-55-8
M. Wt: 319.8 g/mol
InChI Key: RGVWJLFRRZKPRE-UHFFFAOYSA-N
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Description

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is a phenothiazine derivative characterized by a 2-methoxy substituent on the phenothiazine core and a 3-chloro-2-methylpropyl side chain at the nitrogen atom. Phenothiazines are heterocyclic compounds with a tricyclic structure, widely studied for their pharmacological properties, including antipsychotic, antihistaminic, and antiemetic activities. This compound’s structural uniqueness lies in its branched alkyl chain (3-chloro-2-methylpropyl), which may influence its pharmacokinetic and pharmacodynamic profiles compared to linear-chain analogs. It has been utilized as an intermediate in synthesizing enantiomerically pure pharmaceuticals, such as the antipsychotic levomepromazine .

Properties

IUPAC Name

10-(3-chloro-2-methylpropyl)-2-methoxyphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18ClNOS/c1-12(10-18)11-19-14-5-3-4-6-16(14)21-17-8-7-13(20-2)9-15(17)19/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWJLFRRZKPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10947659
Record name 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine
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Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24724-55-8
Record name 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine
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Record name 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine
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Record name 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine
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Record name 10-(3-chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine
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Preparation Methods

Sodium Amide-Mediated Alkylation

Early methods for synthesizing analogous phenothiazine derivatives, such as 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, utilized sodium amide (NaNH₂) as a strong base in anhydrous xylene. For example, a reaction between 2-methoxyphenothiazine and 3-chloro-2-methylpropyl chloride in the presence of NaNH₂ at reflux temperatures (180–190°C) yielded the target compound after 18 hours. However, this approach suffered from limitations:

  • Low Yield (65%) : Prolonged heating led to side reactions and decomposition.

  • Hazardous Reagents : Sodium amide is moisture-sensitive and poses handling risks.

  • Complex Purification : Distillation under high vacuum (0.15 mmHg) was required, increasing operational complexity.

Sodium Hydride in Polar Aprotic Solvents

A more recent method for a structurally similar compound, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine, employed sodium hydride (NaH) in N,N-dimethylformamide (DMF). Alkylation of 2-chlorophenothiazine with 1-bromo-3-chloropropane at 0–20°C for 2 hours achieved a 93% yield. Key advantages include:

  • Milder Conditions : Room-temperature reactions reduce energy input.

  • High Efficiency : Short reaction times and near-quantitative conversion.

  • Simplified Workup : Column chromatography (hexane/EtOAc) sufficed for purification.

Advanced Catalytic Approaches

Phase Transfer Catalysis with Crown Ethers

A patent by RU2233274C1 introduced a groundbreaking method using solid alkali hydroxides (e.g., NaOH) and 18-crown-6 ether as a phase transfer catalyst. The reaction between 2-methoxyphenothiazine and 3-chloro-2-methylpropyl chloride in xylene under nitrogen achieved a 92% yield. Critical innovations include:

  • Azeotropic Water Removal : Enhanced reaction completeness by eliminating water via Dean-Stark apparatus.

  • Elimination of Vacuum Distillation : The product precipitated directly after acid-base workup, avoiding high-vacuum steps.

  • Scalability : Demonstrated for multi-gram synthesis (302 g scale).

Reaction Conditions Table

ParameterTraditional (NaNH₂)Advanced (Crown Ether)
BaseNaNH₂NaOH
CatalystNone18-Crown-6
SolventXyleneXylene
Temperature180–190°C100–110°C
Time18 hours5–6 hours
Yield65%92%
PurificationVacuum distillationFiltration

Mechanistic Insights and Optimization

Alkylation Mechanism

The reaction proceeds via nucleophilic substitution (SN2) at the 10-position nitrogen of 2-methoxyphenothiazine. The alkylating agent (e.g., 3-chloro-2-methylpropyl chloride) reacts with the deprotonated phenothiazine anion, formed in situ by the base (NaNH₂, NaH, or NaOH). Crown ethers facilitate anion activation by solubilizing alkali metal ions, enhancing reaction kinetics.

Solvent and Temperature Effects

  • Xylene : High-boiling solvent (137–140°C) enables reflux conditions without decomposition.

  • DMF : Polar aprotic solvent stabilizes intermediates but requires strict temperature control to avoid side reactions.

Impurity Mitigation

  • Inert Atmosphere : Nitrogen sparging prevents oxidation of sensitive intermediates.

  • Stoichiometry : A 2:1 molar ratio of alkylating agent to phenothiazine minimizes unreacted starting material.

Comparative Analysis of Methodologies

MetricNaNH₂ MethodNaH MethodCrown Ether Method
Yield65%93%92%
Reaction Time18 hours2 hours6 hours
SafetyLowModerateHigh
Purification ComplexityHighModerateLow
ScalabilityLimitedModerateHigh

The crown ether method emerges as superior due to its high yield, reduced purification steps, and scalability. However, sodium hydride in DMF offers the fastest route for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a methyl group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 10-(2-Methylpropyl)-2-methoxy-10H-phenothiazine.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antipsychotic and Antidepressant Properties
    • Phenothiazines, including derivatives like 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine, are primarily known for their antipsychotic effects. They act as dopamine antagonists and are used in the treatment of schizophrenia and other mood disorders .
    • Case studies indicate that phenothiazine derivatives can modulate neurotransmitter activity, providing therapeutic benefits in neuropsychiatric conditions.
  • Neuroprotective Effects
    • Research has shown that certain phenothiazine derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. For example, studies have evaluated their ability to inhibit excitotoxicity in neuronal cells .
    • A notable case study demonstrated that phenothiazines could protect against ischemic damage in animal models, highlighting their potential for therapeutic use in stroke or traumatic brain injury scenarios.
  • Antihistaminic Activity
    • The compound has been explored for its antihistaminic properties, which can be beneficial in treating allergic reactions and conditions such as rhinitis . This application is particularly relevant given the increasing prevalence of allergies globally.

Research Applications

  • Chemical Intermediates
    • This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, including methotrimeprazine. Its unique structure allows for modifications that can lead to new therapeutic agents .
    • Researchers utilize this compound to develop novel drugs with improved efficacy and reduced side effects.
  • Biochemical Studies
    • The compound is used in biochemical assays to study drug interactions and mechanisms of action within biological systems. For instance, it has been involved in studies assessing the effects of different neuroleptics on behavior and cellular responses .
    • Such studies are crucial for understanding how modifications to the phenothiazine structure can influence biological activity.
  • Neuroprotection Against Ischemia
    • A study conducted on the effects of phenothiazines on neuronal cells exposed to ischemic conditions found that certain derivatives could significantly reduce cell death and promote survival pathways . This suggests potential applications in stroke therapy.
  • Behavioral Modulation
    • Research involving the administration of phenothiazine derivatives demonstrated alterations in behavior in animal models subjected to stressors, indicating their role as modulators of anxiety and depression-like symptoms . This supports their continued exploration as potential antidepressants.

Mechanism of Action

The mechanism of action of 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is not fully understood but is believed to involve interactions with various neurotransmitter receptors in the brain. Phenothiazines typically act as antagonists at dopamine receptors, particularly the D2 receptor, which is associated with their antipsychotic effects. The compound may also interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Structural Comparison
Compound Name Substituents on Phenothiazine Core Alkyl Chain Structure Key Functional Groups
10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine 2-methoxy 3-chloro-2-methylpropyl Cl, CH(CH₃)CH₂
10-(3-Chloropropyl)-2-methoxy-10H-phenothiazine (Compound 40) 2-methoxy Linear 3-chloropropyl Cl, CH₂CH₂CH₂
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine (Compound 39) 2-chloro Linear 3-chloropropyl Cl (core and chain)
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine None 4-nitrophenyl ethynyl NO₂, C≡C
Levomepromazine 2-methoxy (R)-3-(dimethylamino)-2-methylpropyl N(CH₃)₂, CH(CH₃)

Key Observations :

  • Branching vs.
  • Substituent Effects : The 2-methoxy group enhances electron density on the aromatic ring, influencing π-π stacking interactions, whereas 2-chloro substituents (Compound 39) increase lipophilicity .
  • Functional Group Diversity: The ethynyl-linked nitro group in enables conjugation and redox activity, distinguishing it from alkylated phenothiazines.

Yield Comparison :

  • Compound 40: 40% yield .
Pharmacological Activity
  • Compound 39 and 40 : Evaluated as peripherally acting CB1 receptor antagonists, with Compound 40 showing moderate binding affinity (IC₅₀ ~ 1–10 μM) .
  • Trifluoromethyl Derivatives: 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine exhibits enhanced metabolic stability due to the electron-withdrawing CF₃ group .

Mechanistic Insights :

  • The 2-methoxy group in the target compound may reduce extrapyramidal side effects compared to 2-chloro derivatives (e.g., chlorpromazine) .
  • Branched alkyl chains improve blood-brain barrier penetration but may reduce solubility .
Physicochemical Properties
Property Target Compound Compound 40 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine
Molecular Weight ~340 g/mol 312.8 g/mol 370.29 g/mol
Solubility Low in water; soluble in DCM, DMF Similar Soluble in chloroform, DCM
Boiling Point Not reported Not reported 531.8°C (predicted)
LogP (Predicted) ~4.2 ~3.8 ~4.5

Thermal Stability : The methoxy group in the target compound enhances thermal stability compared to hydroxylated analogs .

Biological Activity

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is a phenothiazine derivative with potential therapeutic applications, particularly in the fields of psychiatry and oncology. Phenothiazines are known for their antipsychotic properties, but they also exhibit a range of biological activities that can be leveraged for various medical applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₈ClNOS
  • Molecular Weight : 319.85 g/mol
  • CAS Number : 24724-55-8

Pharmacological Profile

Phenothiazines, including this compound, primarily act as antagonists at dopamine receptors, particularly D2 receptors. This mechanism underlies their use as antipsychotic agents. However, they also exhibit other biological activities:

  • Anticancer Activity :
    • Phenothiazines have been reported to possess anticancer properties through various mechanisms including:
      • Inhibition of P-glycoprotein transport function.
      • Induction of apoptosis in cancer cells.
      • Modulation of signaling pathways involved in cell proliferation and survival .
  • Neuroprotective Effects :
    • Some studies suggest that phenothiazines can protect neurons from oxidative stress and excitotoxicity, potentially benefiting neurodegenerative conditions .
  • Antimicrobial Properties :
    • Certain phenothiazine derivatives exhibit antibacterial and antifungal activities, making them candidates for treating infections .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Dopamine Receptors : Primarily D2 receptor antagonism leads to reduced dopaminergic activity, which is beneficial in treating psychotic disorders.
  • Calmodulin and Protein Kinase C Inhibition : This contributes to its anti-proliferative effects in cancer cells by disrupting calcium signaling pathways essential for cell growth and division .

Case Studies and Research Findings

StudyFindings
Investigated the inhibition of lysosomal phospholipase A2 by phenothiazine derivatives, highlighting their potential in predicting drug-induced phospholipidosis.
Demonstrated that certain phenothiazines could reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein transport.
Reviewed the diverse biological activities of phenothiazines, emphasizing their potential beyond neuroleptic effects, including anticancer properties.

Toxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic application. While generally considered safe when used appropriately, potential side effects include sedation, weight gain, and extrapyramidal symptoms associated with dopamine receptor blockade.

Q & A

Q. What are the established synthetic routes for 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine, and what methodological considerations are critical for optimizing yield?

The synthesis of phenothiazine derivatives typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, phenothiazine reacts with alkyl halides (e.g., Cl(CH2)3Br) to form intermediates like 1-(3-chlorophenyl)-10H-phenothiazine, followed by functionalization at the 2-position with methoxy groups via demethylation or direct substitution . Key considerations include:

  • Reaction temperature : Room temperature avoids side reactions like oxidation .
  • Purification : Column chromatography (neutral aluminum oxide, petroleum ether/EtOAc gradients) ensures high purity, as seen in analogous syntheses of 3-methoxy-10H-phenothiazine derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., CH2Cl2) enhance electrophilic substitution efficiency .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are most reliable?

Structural characterization relies on:

  • X-ray crystallography : Determines bond angles (e.g., α = 81.6°, β = 81.4° in triclinic systems) and molecular packing .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., methoxy group δ ~3.71 ppm; aromatic protons δ 6.5–7.0 ppm) .
  • Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 344–359 for chlorinated derivatives) and fragmentation patterns .

Q. What preliminary structure-activity relationship (SAR) insights exist for chloro- and methoxy-substituted phenothiazines in biological systems?

Chlorine at the 10-position enhances lipophilicity and membrane permeability, while methoxy groups at the 2-position modulate electron density, affecting receptor binding. For example:

  • Chloroalkyl chains : Increase affinity for dopamine receptors in analogs like chlorpromazine .
  • Methoxy groups : Reduce metabolic oxidation compared to hydroxyl substituents, as shown in 2-methoxy-10H-phenothiazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives across different assays?

Contradictions often arise from assay-specific conditions (e.g., pH, cell type). Methodological strategies include:

  • Standardized assay protocols : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer systems .
  • Dose-response curves : Compare EC50/IC50 values under varying redox conditions to assess oxidative stability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?

Long-term environmental studies should integrate:

  • Abiotic degradation : Measure hydrolysis rates at pH 4–9 and UV stability under simulated sunlight .
  • Biotic transformation : Use OECD 301F tests with activated sludge to assess biodegradation pathways .
  • Bioaccumulation : Determine logP values (predicted ~3.5 for this compound) and biomagnification factors in model organisms (e.g., Daphnia magna) .

Q. How can computational modeling enhance the design of this compound analogs with improved selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets like histone deacetylases (HDACs) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values for Cl and OCH3) with inhibitory activity .
  • MD simulations : Assess conformational stability of the chloropropyl side chain in lipid bilayers .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Flow chemistry : Reduces reaction time and improves reproducibility for intermediates .
  • Green chemistry : Replace EtOAc with cyclopentyl methyl ether (CPME) in purification to minimize waste .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

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